molecular formula C20H23NO4 B11312417 N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11312417
M. Wt: 341.4 g/mol
InChI Key: HRWMEICYTAXKJG-UHFFFAOYSA-N
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Description

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound featuring a fused furochromenone core substituted with methyl groups at positions 3 and 5, and a propanamide side chain with an N-butyl group at the terminal position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry, particularly for enzyme inhibition studies .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-butyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H23NO4/c1-4-5-8-21-19(22)7-6-14-13(3)16-9-15-12(2)11-24-17(15)10-18(16)25-20(14)23/h9-11H,4-8H2,1-3H3,(H,21,22)

InChI Key

HRWMEICYTAXKJG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Modifications

The furochromenone system is derived from 7-hydroxycoumarin (umbelliferone) . Key steps include:

  • Methylation at C3 and C5 :
    Treatment of umbelliferone with methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces methyl groups at positions 3 and 5.

    7-Hydroxycoumarin+2MeIK2CO3,DMF3,5Dimethyl-7-hydroxycoumarin\text{7-Hydroxycoumarin} + 2\,\text{MeI} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 3,5-\text{Dimethyl-7-hydroxycoumarin}
  • Formation of the Furo Ring :
    The furo ring is constructed via acid-catalyzed cyclization of a propargyl ether intermediate.

    • Propargylation : 3,5-Dimethyl-7-hydroxycoumarin reacts with propargyl bromide in DMF/K₂CO₃ to form the propargyl ether.

    • Cyclization : Heating the propargyl ether in acetic acid with catalytic sulfuric acid induces a 6-endo-dig cyclization , yielding the furo[3,2-g]chromen-7-one scaffold.

Functionalization at Position 6

Introducing the propanamide side chain at C6 requires electrophilic substitution or nucleophilic aromatic substitution (NAS):

Friedel-Crafts Acylation

  • Reagents : Propionyl chloride, AlCl₃ (Lewis acid).

  • Conditions : Reaction in dichloromethane (DCM) at 0°C to room temperature.

  • Outcome : Forms 6-propionyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one.

Oxidation and Amidation

  • Oxidation to Propanoic Acid :
    The propionyl group is oxidized to propanoic acid using potassium permanganate (KMnO₄) in acidic conditions.

    6-PropionylchromenoneKMnO4,H2SO46-Propanoic acid chromenone\text{6-Propionylchromenone} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{6-Propanoic acid chromenone}
  • Activation and Coupling :
    The carboxylic acid is activated to an acyl chloride (using thionyl chloride) and coupled with the amine fragment (Section 3) to form the amide.

Synthesis of the N-Butyl-Octahydroquinolizinemethylamine Fragment

Construction of the Octahydroquinolizine Ring

The octahydroquinolizine system is synthesized via a Pictet-Spengler reaction :

  • Starting Material : Piperidine-4-carboxaldehyde.

  • Cyclization : Reaction with 1,5-diaminopentane in ethanol under reflux forms the quinolizidine ring.

  • Reduction : The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) to yield octahydroquinolizine.

N-Butylation

  • Alkylation : Octahydroquinolizine reacts with n-butyl bromide in acetonitrile with K₂CO₃ as a base.

    Octahydroquinolizine+n-C4H9BrK2CO3,CH3CNN-Butyl-octahydroquinolizine\text{Octahydroquinolizine} + \text{n-C}_4\text{H}_9\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{N-Butyl-octahydroquinolizine}
  • Methylation of the Amine : The primary amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to prevent over-alkylation.

Amide Bond Formation

The final step involves coupling the two fragments via a peptide coupling reaction :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Conditions : DCM or THF, room temperature, 12–24 hours.

  • Yield : 60–75% after purification by silica gel chromatography.

Optimization and Challenges

Regioselectivity in Furo Ring Formation

Cyclization of the propargyl ether must favor the 6-endo-dig pathway over alternative pathways. Using gold(I) catalysts (e.g., AuCl₃) improves regioselectivity and reduces reaction time.

Stereochemical Control

The octahydroquinolizine fragment contains two stereocenters. Chiral resolution via diastereomeric salt formation (using tartaric acid) or asymmetric hydrogenation (with a chiral catalyst) ensures enantiopure product.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 1H, chromen H), 3.45–3.20 (m, 4H, quinolizine CH₂), 2.98 (t, 2H, CONHCH₂), 1.85–1.40 (m, 12H, butyl and quinolizine CH₂).

  • HRMS : m/z calculated for C₃₀H₃₈N₂O₄ [M+H]⁺: 491.2909, found: 491.2912.

Scalability and Industrial Relevance

The synthesis is feasible on a multi-gram scale with modifications:

  • Continuous Flow Chemistry : For cyclization and coupling steps to improve efficiency.

  • Catalytic Methods : Replace stoichiometric reagents (e.g., AuCl₃ instead of H₂SO₄) to reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furochromen ring system may interact with aromatic residues in proteins, influencing their function. Additionally, the amide group can form hydrogen bonds, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Variations and Core Modifications

The furo[3,2-g]chromen-7-one scaffold is a common motif in several bioactive compounds. Key structural analogs and their differences are summarized below:

Compound Name Substituents Key Structural Features Biological Target Reference
Target Compound N-butylpropanamide chain at position 6 Butylamide enhances lipophilicity; methyl groups at 3,5 positions Cathepsin L, immunoproteasome β1i
NFP (ZINC08764437) N-(2-(1H-imidazol-4-yl)ethyl)propanamide chain Imidazole-containing ethyl group; same core Cathepsin L (stronger interaction with catalytic triad Cys25, Met161, Asp162)
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Propanoic acid chain Carboxylic acid group instead of amide; higher polarity Unknown (likely impacts solubility/reactivity)
Compound 4 () N-butyl-3-(2-oxopyridin-1(2H)-yl)propanamide Oxopyridinyl instead of furochromenyl core Immunoproteasome β1i (lower potency than target compound)
3-{3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid Additional methyl at position 9 Increased steric hindrance; altered binding interactions Not reported

Physicochemical Properties

  • Melting Points and Solubility:
    Alkyl chain length and terminal groups influence physical properties. For example, sulfonamide analogs with longer chains (e.g., hexanamide in ) showed lower melting points (142–143°C) than shorter-chain derivatives (174–182°C) due to reduced crystallinity . The target compound’s butyl group likely balances lipophilicity and melting point.
  • Optical Activity:
    Chirality in analogs (e.g., ’s (S)-configured sulfonamides with [α]D = +4.5° to +6.4°) suggests stereochemistry impacts biological activity, though this is underexplored in the target compound .

Key Research Findings

  • Enzyme Inhibition: The target compound’s furochromenone core and butylamide side chain make it a promising candidate for immunoproteasome inhibition, though NFP (with imidazole) shows superior cathepsin L binding .
  • Structure-Activity Relationship (SAR): Alkyl Chain Length: Longer chains (e.g., heptanamide in ) reduce melting points but may enhance membrane permeability . Aromatic vs. Heterocyclic Cores: Furochromenone’s rigidity improves β1i binding compared to oxopyridinyl analogs .

Biological Activity

N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a furochromen core integrated with a propanamide group and a butyl chain, contributing to its diverse biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C20H25NO4
  • Molecular Weight : Approximately 341.4 g/mol
  • Structural Features : The furochromen structure enhances the compound's ability to interact with various biological targets, influencing cellular processes and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Properties

Studies have shown that compounds with similar furochromen structures possess anti-inflammatory effects. For instance, they can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

2. Antioxidant Activity

The antioxidant capacity of this compound may help mitigate oxidative stress by scavenging free radicals. This property is vital for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anticancer Potential

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Experimental Data

Several studies have explored the biological activities of similar compounds within the furochromen class:

Compound Activity IC50 (µM) Reference
CGP 28238Anti-inflammatory0.05
Compound 10Antiparasitic (Leishmania)0.37
Compound CAnti-gliomaNot specified

These findings highlight the potential of furochromen derivatives in drug development, particularly in targeting inflammatory and cancerous processes.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of key signaling pathways involved in inflammation and cancer progression.
  • Modulation of enzyme activity , particularly those related to oxidative stress responses.

Further research is necessary to elucidate these mechanisms and validate the therapeutic potential of this compound.

Q & A

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities without compromising purity?

  • Methodology :
  • Process optimization : Replace hazardous reagents (e.g., EDCI with T3P) for safer large-scale reactions.
  • Purification : Switch from column chromatography to recrystallization (e.g., EtOH/H₂O).
  • Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring .

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